3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL
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Overview
Description
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is an organic compound with the molecular formula C11H17NO2 It is a phenoxypropanol derivative, characterized by the presence of a methylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL typically involves the reaction of 3-(chloromethyl)phenol with methylamine, followed by the reaction with epichlorohydrin. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
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Step 1: Formation of 3-(chloromethyl)phenol
- React 3-hydroxybenzyl alcohol with thionyl chloride (SOCl2) to form 3-(chloromethyl)phenol.
- Reaction conditions: Reflux in anhydrous conditions.
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Step 2: Reaction with Methylamine
- React 3-(chloromethyl)phenol with methylamine to form this compound.
- Reaction conditions: Use of ethanol as a solvent, with heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(Dimethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Ethylamino)methyl]phenoxy}propan-1-OL
- 3-{3-[(Propylamino)methyl]phenoxy}propan-1-OL
Uniqueness
3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL is unique due to its specific structural features, including the presence of a methylamino group
Properties
CAS No. |
892403-84-8 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[3-(methylaminomethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
NMCFGZGUFQMOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
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